
(6-Methoxy-4-nitropyridin-2-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-nitropyridin-2-YL)methylamine typically involves the nitration of 6-methoxypyridine followed by the introduction of the methylamine group. One common method involves the following steps:
Nitration: 6-Methoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is methylated using formaldehyde and formic acid to introduce the methylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-4-nitropyridin-2-YL)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Methoxy-4-nitropyridin-2-YL)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-4-nitropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but with an aniline group instead of a pyridine ring.
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: Contains a phenol group and is used in similar applications.
Uniqueness
(6-Methoxy-4-nitropyridin-2-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and methylamine groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(6-methoxy-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-6(10(11)12)2-5(4-8)9-7/h2-3H,4,8H2,1H3 |
Clave InChI |
RNQIHWXKIIPWAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


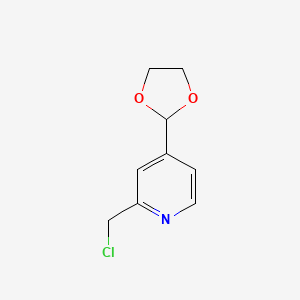
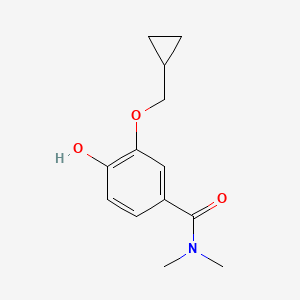

![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
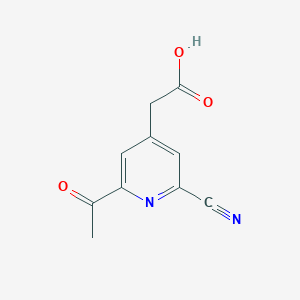
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
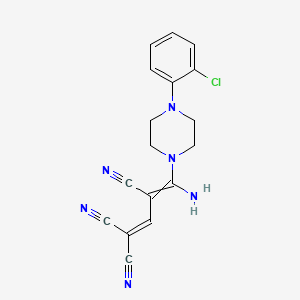
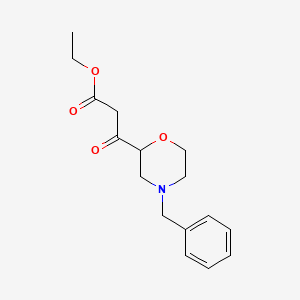
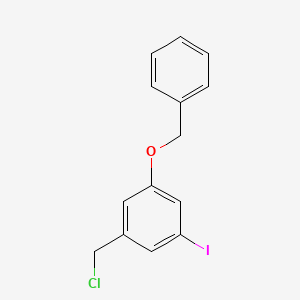
![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
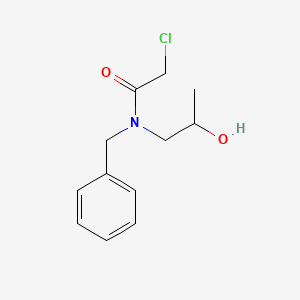


![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)
